Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate
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Overview
Description
Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate is a compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzimidazole ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as an enzyme inhibitor and can be used in studies related to enzyme kinetics.
Medicine: Benzimidazole derivatives are known for their antiviral, anticancer, and antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate involves its interaction with biological targets, primarily enzymes. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Carbendazim: A fungicide used in agriculture.
Uniqueness: Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the oxobutanoate moiety enhances its potential as a versatile intermediate in organic synthesis and its biological activity .
Properties
CAS No. |
63254-44-4 |
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Molecular Formula |
C18H16N2O3S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
benzyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-oxobutanoate |
InChI |
InChI=1S/C18H16N2O3S/c1-12(21)16(17(22)23-11-13-7-3-2-4-8-13)24-18-19-14-9-5-6-10-15(14)20-18/h2-10,16H,11H2,1H3,(H,19,20) |
InChI Key |
YVJSOCNTELGWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)OCC1=CC=CC=C1)SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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